molecular formula C12H10FNO4S2 B10911228 Methyl 4-((5-fluorothiophene)-2-sulfonamido)benzoate

Methyl 4-((5-fluorothiophene)-2-sulfonamido)benzoate

Cat. No.: B10911228
M. Wt: 315.3 g/mol
InChI Key: MUGAPSZYVHVZMW-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a sulfonylamino group containing a 5-fluoro-2-thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate typically involves a multi-step process:

    Formation of the sulfonyl chloride: The starting material, 5-fluoro-2-thiophenesulfonyl chloride, is prepared by reacting 5-fluoro-2-thiophene with chlorosulfonic acid.

    Amination: The sulfonyl chloride is then reacted with 4-aminobenzoic acid to form the sulfonylamino intermediate.

    Esterification: Finally, the intermediate is esterified using methanol in the presence of a catalyst such as sulfuric acid to yield methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzoate ring.

Scientific Research Applications

Methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the 5-fluoro-2-thienyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2-thienyl)sulfonyl]amino}benzoate: Lacks the fluorine atom, resulting in different electronic properties.

    Methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate: Contains a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.

    Methyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate: The presence of a bromine atom can influence its pharmacokinetic properties.

Uniqueness

Methyl 4-{[(5-fluoro-2-thienyl)sulfonyl]amino}benzoate is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This fluorine substitution can also improve the compound’s binding affinity to biological targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C12H10FNO4S2

Molecular Weight

315.3 g/mol

IUPAC Name

methyl 4-[(5-fluorothiophen-2-yl)sulfonylamino]benzoate

InChI

InChI=1S/C12H10FNO4S2/c1-18-12(15)8-2-4-9(5-3-8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3

InChI Key

MUGAPSZYVHVZMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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